molecular formula C10H10N2O2 B1604410 4-Isopropyl-2-nitrobenzonitrile CAS No. 204850-15-7

4-Isopropyl-2-nitrobenzonitrile

Cat. No. B1604410
M. Wt: 190.2 g/mol
InChI Key: MQVNDMISUCFHRG-UHFFFAOYSA-N
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Description

4-Isopropyl-2-nitrobenzonitrile (INBN) is a chemical compound that has gained significant research attention due to its potential applications in various scientific fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism Of Action

4-Isopropyl-2-nitrobenzonitrile has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function. 4-Isopropyl-2-nitrobenzonitrile has also been shown to have anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

Studies have shown that 4-Isopropyl-2-nitrobenzonitrile can improve cognitive function and memory in animal models. This compound has also been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

4-Isopropyl-2-nitrobenzonitrile is a relatively stable compound that can be easily synthesized and purified. However, the use of this compound in laboratory experiments requires caution due to its potential toxicity. Researchers must follow strict safety guidelines when handling 4-Isopropyl-2-nitrobenzonitrile to avoid any adverse effects.

Future Directions

There are several potential future directions for the research on 4-Isopropyl-2-nitrobenzonitrile. One area of interest is the development of new drugs that target specific enzymes inhibited by 4-Isopropyl-2-nitrobenzonitrile. Another area of interest is the use of 4-Isopropyl-2-nitrobenzonitrile in the development of new materials with unique properties. Additionally, further studies are needed to determine the long-term effects of 4-Isopropyl-2-nitrobenzonitrile on human health.
Conclusion:
In conclusion, 4-Isopropyl-2-nitrobenzonitrile is a chemical compound that has gained significant research attention due to its potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Isopropyl-2-nitrobenzonitrile have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

Scientific Research Applications

4-Isopropyl-2-nitrobenzonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. This compound has shown promising results in the development of new drugs and materials due to its unique properties.

properties

IUPAC Name

2-nitro-4-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(2)8-3-4-9(6-11)10(5-8)12(13)14/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVNDMISUCFHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648119
Record name 2-Nitro-4-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-2-nitrobenzonitrile

CAS RN

204850-15-7
Record name 4-(1-Methylethyl)-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204850-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product of Example 431A (0.581 g, 2.380 mmol) and copper (I) cyanide (0.426 g, 4.760 mmol) in N,N-dimethylformamide (5 mL) under a nitrogen atmosphere were heated in 160° oil bath for 1.5 hour. The reaction was cooled, treated with a solution of iron (III) chloride hexahydrate (2.48 g) in water (3.72 mL) and concentrated hydrochloric acid (0.62 mL), and then heated at 65° for 20 minutes. The cooled reaction mixture was extracted with ethyl ether (2×50 mL). The combined ethereal extracts were washed sequentially with 1N aqueous HCl (25 mL), 3N aqueous sodium hydroxide (25 mL), water (25 mL), and brine (25 mL) then dried over magnesium sulfate, filtered, and concentrated by rotary evaporation. Purification of the residue by silica gel flash chromatography eluting with 20:80 ethyl acetate/hexanes afforded the title compound as a yellow liquid (0.351 g, 1.845 mmol, 58%). 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 1.33 (d, J=6.99 Hz, 6 H) 2.82-3.47 (m, 1 H) 7.66 (dd, J=7.91, 1.29 Hz, 1 H) 7.83 (d, J=7.72 Hz, 1 H) 8.18 (d, J=1.47 Hz, 1 H); MS (DCI) m/z 208 (M+NH4)+.
Quantity
0.581 g
Type
reactant
Reaction Step One
Quantity
0.426 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.72 mL
Type
solvent
Reaction Step Two
Quantity
0.62 mL
Type
solvent
Reaction Step Two
Quantity
2.48 g
Type
catalyst
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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